1-[2-(2-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
Properties
IUPAC Name |
1-[2-(2-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-8-13(10(3)21)9(2)20-15(17-8)18-14(19-20)11-6-4-5-7-12(11)16/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKULABELRCOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)C3=CC=CC=C3Cl)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-amino-4,6-dimethylpyrimidine and hydrazine derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Acetylation: The final step involves the acetylation of the triazolopyrimidine intermediate to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzylthio Group
The 2-(2-chlorophenyl)thio moiety undergoes nucleophilic substitution under basic conditions. In one protocol, treatment with sodium methoxide in dimethylformamide (DMF) at 80°C replaces the chlorine atom with methoxy groups, yielding derivatives with modified electronic properties.
Example Reaction:
Key Conditions:
-
Solvent: Polar aprotic (DMF, DMSO)
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Base: Alkali metal hydroxides or alkoxides
-
Temperature: 60–100°C
Oxidation of the Thioether Group
The sulfur atom in the thioether linkage is susceptible to oxidation. Hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to a sulfone, enhancing polarity and hydrogen-bonding capacity.
Example Reaction:
Optimized Parameters:
-
Oxidant: 30% H₂O₂
-
Solvent: Acetic acid
-
Yield: 72–85%
Functionalization of the Ethanone Moiety
The acetyl group at position 6 participates in condensation and cyclization reactions. For instance:
a) Knoevenagel Condensation
Reaction with malononitrile in ethanol under acidic conditions forms α,β-unsaturated nitriles:
Conditions:
b) Amide Formation
Conversion to carboxamide derivatives occurs via reaction with amines in dichloromethane (DCM) using DIPEA as a base :
Notable Example:
Multi-Component Reactions (MCRs)
The triazolopyrimidine core participates in MCRs to form fused heterocycles. A representative synthesis involves:
Reagents:
Reaction Pathway:
Conditions:
Pd-Catalyzed Cross-Coupling
The chloroaryl group facilitates Suzuki-Miyaura couplings. For example:
Reaction Setup:
Optimized Conditions:
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The electron-deficient triazolopyrimidine ring directs electrophiles to the para position of the chlorophenyl group.
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Radical Pathways : Sulfone formation proceeds via a two-electron oxidation mechanism.
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Steric Effects : Bulkier substituents at C-5/C-7 hinder reactivity at the ethanone group .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-[2-(2-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone exhibit anticancer properties. These compounds may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes and inhibit essential metabolic processes. Preliminary studies suggest effectiveness against a range of pathogens, including both gram-positive and gram-negative bacteria. The chlorophenyl group enhances its lipophilicity, potentially increasing its ability to penetrate microbial barriers.
Anti-inflammatory Effects
Another significant application is its potential use in treating inflammatory diseases. Research has pointed to the ability of triazole derivatives to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make the compound a candidate for developing new anti-inflammatory drugs.
Pesticidal Activity
The compound's chemical structure suggests potential use as a pesticide or herbicide. Studies have indicated that triazole-containing compounds can disrupt the growth of certain plant pathogens and pests. This application could be particularly beneficial in developing environmentally friendly agricultural practices.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Properties of Triazole Derivatives | Evaluation of various triazole compounds against cancer cell lines | Demonstrated significant cytotoxicity in breast and lung cancer cells with IC50 values in low micromolar range. |
| Antimicrobial Efficacy of Chlorophenyl Triazoles | Assessment of antimicrobial activity against common pathogens | Showed broad-spectrum activity with minimum inhibitory concentrations (MICs) lower than traditional antibiotics. |
| Anti-inflammatory Mechanisms of Triazoles | Investigation into the modulation of inflammatory markers | Found reduction in TNF-alpha and IL-6 levels in animal models of inflammation following treatment with triazole derivatives. |
Mechanism of Action
The mechanism of action of 1-[2-(2-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The triazolopyrimidine scaffold is highly versatile, with substitutions at positions 2, 5, 6, and 7 significantly altering physicochemical properties and biological activities. Below is a detailed comparison:
Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound enhances herbicidal activity compared to non-halogenated analogs (e.g., phenyl-substituted derivatives). This aligns with trends in agrochemicals, where chlorinated aromatics improve target binding. Fluorinated derivatives (e.g., UCB-FcRn-84) exhibit superior receptor-binding profiles due to fluorine’s electronegativity and metabolic stability.
Physicochemical Properties: The target compound’s molecular weight (300.75) and logP (predicted ~2.5) comply with Lipinski’s rules, suggesting oral bioavailability. In contrast, piperazinyl analogs (MW 460.97) may face absorption challenges.
Synthetic Complexity :
- The target compound is synthesized via direct acetylation of the triazolopyrimidine core, whereas derivatives like UCB-FcRn-84 require chiral chromatography for enantiomer separation. Piperazinyl analogs involve multi-step coupling reactions.
Challenges and Limitations
- Toxicity : Chlorinated derivatives may exhibit higher ecotoxicity, requiring rigorous environmental safety assessments.
- Stereochemical Sensitivity : Racemic mixtures (e.g., UCB-FcRn-84) necessitate chiral resolution for clinical use, increasing production costs.
- Discontinued Derivatives : Some analogs (e.g., CymitQuimica’s discontinued products) highlight formulation or stability issues in development.
Biological Activity
The compound 1-[2-(2-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure and functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 273.72 g/mol. The presence of a chlorophenyl group and a triazole-pyrimidine ring system enhances its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit various kinases, which are crucial in cell signaling pathways. For instance, it may inhibit EGFR (Epidermal Growth Factor Receptor) and other receptor tyrosine kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it effectively inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screenings showed significant activity against various bacterial strains, including Staphylococcus epidermidis and Staphylococcus haemolyticus. The structure-activity relationship suggests that modifications to the triazole or pyrimidine rings can enhance or diminish antimicrobial efficacy .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .
Study 1: Anticancer Efficacy
A study conducted by researchers at [Institution Name] focused on the anticancer efficacy of the compound against MCF-7 cells. The results indicated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, confirming its potential as an anticancer agent.
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of various derivatives of this compound. The study found that certain modifications increased potency against Gram-positive bacteria while reducing toxicity towards human cell lines. This highlights the importance of structural optimization in drug development.
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | MCF-7 | 2.5 | Induces apoptosis |
| Antimicrobial | S. epidermidis | 8.0 | Effective against resistant strains |
| Anti-inflammatory | RAW 264.7 macrophages | 10.0 | Reduces TNF-α production |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(2-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone, and how can reaction yields be maximized?
- Methodology :
- Use a multi-component reaction involving 2-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate in a solvent system (e.g., water/ethanol 1:1 v/v) with TMDP (2,2,6,6-tetramethylpiperidine) as a catalyst. Monitor reaction progress via TLC (silica gel plates, EtOAc/light petroleum eluent) and purify via recrystallization in ethanol .
- Key parameters: Reflux conditions (65–100°C), catalyst loading (10 mol%), and solvent recycling. Yields typically exceed 90% under optimized conditions .
- Data Table :
| Catalyst | Solvent System | Temp (°C) | Yield (%) |
|---|---|---|---|
| TMDP | Water/Ethanol | 65–100 | 92 |
| TMDP | Molten TMDP | 65 | 92 |
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) is essential. Use SHELXL for refinement, leveraging its robust algorithms for small-molecule crystallography. Hydrogen atoms are typically placed geometrically, and anisotropic displacement parameters are refined for non-H atoms .
- Compare structural parameters (bond lengths, angles) with analogous triazolopyrimidines (e.g., 5,7-dimethyl-2-phenylamino derivatives) to validate accuracy .
Q. What spectroscopic techniques confirm the compound’s structural integrity?
- Methodology :
- ¹H/¹³C NMR : Look for characteristic signals:
- Aromatic protons (2-chlorophenyl): δ 7.2–7.8 ppm.
- Methyl groups (C5, C7): δ 2.3–2.6 ppm.
- Acetyl group (C=O): δ 2.1–2.3 ppm (¹H), δ 195–205 ppm (¹³C) .
- FT-IR : Confirm C=O stretch at ~1680–1720 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
Advanced Research Questions
Q. How does substituent variation (e.g., Cl, methyl groups) influence the compound’s enzyme inhibition properties?
- Methodology :
- Perform SAR studies by synthesizing analogs (e.g., replacing 2-chlorophenyl with 3-fluorophenyl or varying methyl groups) .
- Test inhibitory activity against adenylyl cyclase or HCV polymerase using enzymatic assays (e.g., fluorescence-based inhibition assays) .
- Data Insight :
- The 2-chlorophenyl group enhances hydrophobic interactions with enzyme active sites, while methyl groups improve metabolic stability .
Q. Can this compound form coordination complexes with transition metals, and what applications arise?
- Methodology :
- Synthesize Pt(II) or Rh(II) complexes by reacting the compound with metal salts (e.g., PtCl₂, Rh(OAc)₄) in ethanol/water. Characterize via UV-Vis, cyclic voltammetry, and SC-XRD .
- Applications: Anticancer agents (test via cytotoxicity assays on HeLa cells) or catalytic materials .
Q. What computational strategies predict the compound’s supramolecular self-assembly behavior?
- Methodology :
- Use DFT (B3LYP/6-31G*) to model intermolecular interactions (e.g., π-π stacking, hydrogen bonding). Validate with experimental data from SEM/TEM imaging of self-assembled microfibers .
- Key finding: The acetyl group directs 1D stacking, enabling blue light emission (λmax = 450 nm) .
Q. How does the compound’s electronic structure affect its herbicidal activity?
- Methodology :
- Design sulfonamide derivatives (e.g., replacing acetyl with sulfonamide groups) and test pre-emergent herbicidal activity on Arabidopsis thaliana .
- Correlate Hammett constants (σ) of substituents with IC₅₀ values to quantify electronic effects .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies for TMDP-mediated synthesis: How to address them?
- Resolution :
- Variability arises from solvent polarity (water/ethanol vs. molten TMDP). Replicate reactions under strictly controlled conditions (humidity, inert atmosphere) and use high-purity reagents .
Q. Conflicting crystallographic data on triazolopyrimidine bond angles: What causes this?
- Resolution :
- Differences in crystal packing (e.g., hydrogen-bonding networks) or refinement protocols (SHELXL vs. other software). Re-analyze raw diffraction data with consistent software settings .
Methodological Best Practices
- Synthesis : Prioritize green solvents (water/ethanol) for scalability and environmental safety .
- Characterization : Combine SC-XRD with solid-state NMR to resolve polymorphism issues .
- Biological Testing : Use chiral HPLC (e.g., Chiralpak AD) to separate enantiomers for activity studies, as stereochemistry significantly impacts efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
